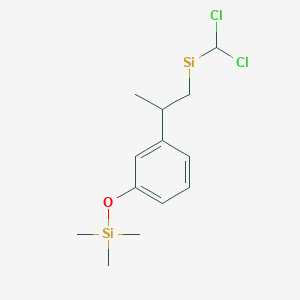![molecular formula CCl5FGe B14311396 Trichloro[dichloro(fluoro)methyl]germane CAS No. 113365-41-6](/img/structure/B14311396.png)
Trichloro[dichloro(fluoro)methyl]germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro[dichloro(fluoro)methyl]germane is a chemical compound that belongs to the organogermanium family It is characterized by the presence of germanium bonded to a trichloro group and a dichloro(fluoro)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro[dichloro(fluoro)methyl]germane typically involves the reaction of germanium tetrachloride with dichloro(fluoro)methyl lithium or Grignard reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
GeCl4+LiCCl2F→GeCl3[CCl2F]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity germanium tetrachloride and dichloro(fluoro)methyl reagents. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.
Substitution: The trichloro and dichloro(fluoro)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of germanium dioxide and other higher oxidation state compounds.
Reduction: Formation of lower oxidation state germanium compounds.
Substitution: Formation of various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
Trichloro[dichloro(fluoro)methyl]germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of high-purity germanium materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of Trichloro[dichloro(fluoro)methyl]germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Trichlorofluoromethane: Similar in structure but lacks the germanium atom.
Trichloroethylene: Contains a trichloro group but has different chemical properties and applications.
Dichlorofluoromethane: Similar halogenated structure but different reactivity and uses.
Uniqueness: Trichloro[dichloro(fluoro)methyl]germane is unique due to the presence of germanium, which imparts distinct chemical properties and reactivity compared to similar halogenated compounds. Its applications in high-purity germanium production and potential biological activity set it apart from other related compounds.
Properties
CAS No. |
113365-41-6 |
|---|---|
Molecular Formula |
CCl5FGe |
Molecular Weight |
280.9 g/mol |
IUPAC Name |
trichloro-[dichloro(fluoro)methyl]germane |
InChI |
InChI=1S/CCl5FGe/c2-1(3,7)8(4,5)6 |
InChI Key |
NXPQFJSUZXFUTE-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(Cl)(Cl)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


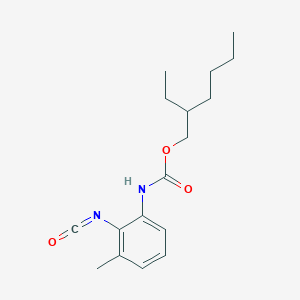
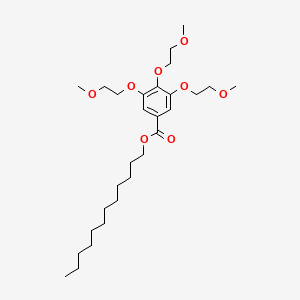

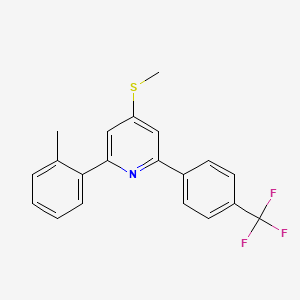


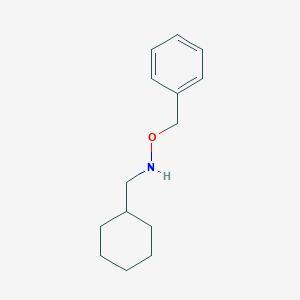
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)
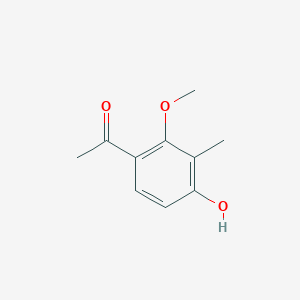
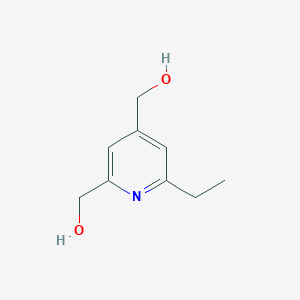

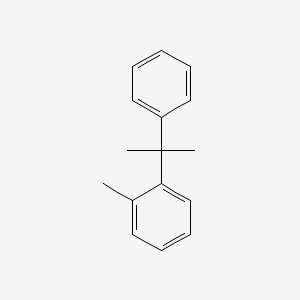
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
